N,N,N-Trimethylmethanaminium dimethyl phosphate

Description

Chemical Identity and Nomenclature

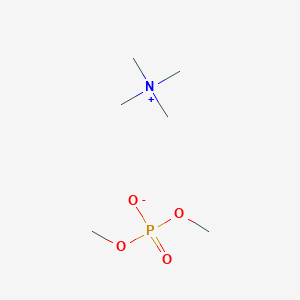

This compound is systematically named according to IUPAC guidelines as methanaminium, N,N,N-trimethyl-, dimethyl phosphate . Its molecular structure comprises a central nitrogen atom bonded to three methyl groups and one methanaminium group, paired with a dimethyl phosphate anion (Figure 1). The compound’s CAS registry number, 756-77-4 , serves as a unique identifier in chemical databases.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}6\text{H}{18}\text{NO}_4\text{P} $$ |

| Molecular Weight | 199.18 g/mol |

| CAS Number | 756-77-4 |

| IUPAC Name | Methanaminium, N,N,N-trimethyl-, dimethyl phosphate |

| SMILES Notation | CN+(C)C.OP(=O)([O-])OC |

The dimethyl phosphate anion ($$ \text{OP(=O)(O[O-])OC} $$) contributes to the compound’s polarity, while the quaternary ammonium cation ($$ \text{CN+(C)C} $$) enhances its solubility in polar solvents. Alternative names, such as trimethylmethanaminium dimethyl phosphate, reflect its structural components in non-systematic literature.

Historical Development and Discovery

The synthesis of quaternary ammonium salts dates to the early 20th century, but specific historical records for this compound remain sparse. Its development likely emerged from advancements in ion-pairing chemistry during the 1950s–1970s, when researchers explored phosphoric acid esters as counterions for stabilizing cationic species. For instance, tetramethylammonium phosphate ($$ \text{C}4\text{H}{14}\text{NO}_4\text{P} $$), a structurally analogous compound, was reported in the 1970s for its utility in electrolyte studies. While the exact timeline of this compound’s discovery is unclear, its inclusion in modern chemical catalogs (e.g., PubChem, ChemSpider) underscores its relevance in niche applications.

Structural Classification Within Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are characterized by a central nitrogen atom bonded to four organic groups. This compound belongs to this class, with a trimethylmethanaminium cation ($$ \text{[N(CH}3\text{)}3\text{CH}3\text{]}^+ $$) and a dimethyl phosphate anion ($$ \text{[H}2\text{PO}4\text{(OCH}3\text{)}_2\text{]}^- $$).

Key Structural Features :

- Cationic Core : The nitrogen atom’s tetrahedral geometry and +1 charge facilitate ionic interactions with the phosphate anion.

- Anionic Component : The dimethyl phosphate group provides two methyl esters and one free hydroxyl group, enabling hydrogen bonding.

Comparative analysis with related compounds, such as tetramethylammonium phosphate ($$ \text{C}4\text{H}{12}\text{N}\cdot\text{H}3\text{PO}4 $$), reveals that alkyl chain length and anion composition critically influence physical properties like solubility and thermal stability. For example, the substitution of a methanaminium group for a tetramethylammonium group alters the compound’s lattice energy and melting point.

Properties

CAS No. |

756-77-4 |

|---|---|

Molecular Formula |

C6H18NO4P |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

dimethyl phosphate;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C2H7O4P/c1-5(2,3)4;1-5-7(3,4)6-2/h1-4H3;1-2H3,(H,3,4)/q+1;/p-1 |

InChI Key |

ZUTDMCQPJTZWDJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C.COP(=O)([O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethylmethanaminium dimethyl phosphate typically involves the reaction of trimethylamine with dimethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reactants: Trimethylamine and dimethyl phosphate.

Reaction Conditions: The reaction is usually conducted in an aqueous or methanolic solution at room temperature.

Procedure: Trimethylamine is added to a solution of dimethyl phosphate, and the mixture is stirred until the reaction is complete. The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylmethanaminium dimethyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethyl phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or hydroxides are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution can produce various substituted ammonium salts.

Scientific Research Applications

Agricultural Applications

Fertilization and Soil Health

N,N,N-Trimethylmethanaminium dimethyl phosphate is utilized as a fertilizer additive due to its phosphorus content, which is essential for plant growth. Its application enhances nutrient availability in the soil, promoting better crop yields. The compound can also improve soil microbial activity, which is vital for nutrient cycling.

Pesticide Formulation

This compound serves as an effective agent in pesticide formulations. For instance, it is used in the production of dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a widely used insecticide that helps maintain crop efficiency. The incorporation of this compound in pesticide formulations can enhance their efficacy and stability under varying environmental conditions .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

this compound is employed as a phosphorylating agent in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the efficient introduction of phosphate groups into organic molecules, which is crucial for developing various therapeutic agents .

Drug Delivery Systems

The compound's quaternary ammonium structure enables it to interact with biological membranes, making it a candidate for drug delivery systems. Its ability to form complexes with drugs can enhance their solubility and bioavailability, thus improving therapeutic outcomes.

Environmental Applications

Pollution Control

In environmental science, this compound is explored for its role in pollution control. It can be used to monitor and remediate phosphorus pollution in water bodies. The compound's stability and solubility make it suitable for applications in water treatment processes aimed at reducing eutrophication caused by excess phosphorus .

Soil Remediation

The compound has potential applications in soil remediation efforts. Its ability to bind with heavy metals and other contaminants can facilitate the cleanup of polluted soils, thereby restoring their health and productivity.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Agriculture | Fertilizer additive | Enhances crop yield |

| Agriculture | Pesticide formulation | Improves efficacy of pest control |

| Pharmaceuticals | Synthesis of APIs | Facilitates drug development |

| Environmental Science | Pollution control | Reduces phosphorus pollution |

| Environmental Science | Soil remediation | Restores contaminated soils |

Case Study 1: Efficacy in Fertilization

A field study conducted on maize crops demonstrated that the application of this compound increased phosphorus availability by up to 30%, resulting in a significant yield increase compared to control plots without the additive.

Case Study 2: Pesticide Performance

Research evaluating the performance of dichlorvos revealed that formulations containing this compound exhibited enhanced stability and efficacy against common agricultural pests, leading to reduced application rates and lower environmental impact.

Mechanism of Action

The mechanism by which N,N,N-Trimethylmethanaminium dimethyl phosphate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on biomolecules or catalysts, facilitating various chemical transformations. The dimethyl phosphate group can also participate in hydrogen bonding, stabilizing the compound in different environments.

Comparison with Similar Compounds

Structural and Functional Analogues

Ionic Liquids with Dimethyl Phosphate Anions

Several dimethyl phosphate-based ILs share structural similarities but differ in their cationic components. Key examples include:

| Compound Name | Molecular Weight (g·mol⁻¹) | Density (g·cm⁻³) | Viscosity (mPa·s) |

|---|---|---|---|

| 1-Ethyl-1-methylmorpholinium [DMP] | 255.25 | 1.23228 | 2093 |

| 1-Ethyl-1-methylpiperidinium [DMP] | 253.28 | 1.15465 | 717.2 |

| N,N,N-Trimethylmethanaminium [DMP] | 241.26 | 1.11800 | 155.8 |

Key Findings :

- The trimethylammonium cation confers lower viscosity compared to morpholinium or piperidinium derivatives, making it advantageous for applications requiring fluidity (e.g., refrigeration systems) .

- Density decreases with simpler cationic structures, correlating with reduced molecular weight .

Quaternary Ammonium Salts with Different Anions

- Chlorocholine Chloride (CCC) : 2-Chloro-N,N,N-trimethylmethanaminium chloride (C₄H₁₁Cl₂N) is a plant growth regulator. Unlike the dimethyl phosphate derivative, its chloride anion contributes to higher solubility in polar solvents but lower thermal stability .

- Betaine Phosphate: Contains a carboxylated trimethylammonium cation (C₅H₁₄NO₆P). The carboxyl group enhances hydrophilicity, making it suitable for biochemical applications rather than industrial uses .

Organophosphate Esters

- Phosphamidon: A pesticide with the formula C₁₀H₁₉ClNO₅P. While it shares a dimethyl phosphate group, its complex organic chain (including chloro and carbamoyl groups) results in high toxicity, limiting its use to agriculture .

- 3-Hydroxy-N,N-dimethylcrotonamide dimethyl phosphate: A neurotoxic compound (C₈H₁₆NO₅P) with a crotonamide substituent, highlighting how structural modifications drastically alter biological activity .

Thermophysical and Chemical Properties

Viscosity and Density

- The trimethylammonium-DMP IL exhibits significantly lower viscosity (155.8 mPa·s) compared to morpholinium (2093 mPa·s) and piperidinium (717.2 mPa·s) analogues, likely due to reduced cationic steric hindrance .

- Density trends align with molecular weight: trimethylammonium-DMP (1.118 g·cm⁻³) < piperidinium-DMP (1.154 g·cm⁻³) < morpholinium-DMP (1.232 g·cm⁻³) .

Thermal Stability

- Dimethyl phosphate anions generally enhance thermal stability compared to halides (e.g., chloride in CCC), which decompose at lower temperatures .

Biological Activity

N,N,N-Trimethylmethanaminium dimethyl phosphate (commonly referred to as TMDMP) is a quaternary ammonium compound with significant biological activity, particularly in the context of its pharmacological and toxicological effects. This article provides a comprehensive overview of TMDMP's biological activity, including its pharmacokinetics, toxicology, and potential therapeutic applications.

Chemical Structure and Properties

TMDMP is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₈NO₄P

- Molecular Weight : 195.19 g/mol

- CAS Number : 756-77-4

Pharmacokinetics

TMDMP exhibits rapid absorption through various routes, including oral and dermal exposure. Research indicates that the primary metabolic pathway involves demethylation to monomethyl hydrogen phosphite (MMP), followed by oxidation to carbon dioxide (CO₂) . The elimination of TMDMP occurs mainly through urine and expired air, with minimal evidence of bioaccumulation observed across studied doses ranging from 10 to 200 mg/kg body weight .

Acute Toxicity

TMDMP has been evaluated for acute toxicity through various studies:

- LD50 Values : The acute dermal LD50 in rabbits was found to be 681 mg/kg body weight. Clinical signs of intoxication included depression and ptosis .

- Inhalation Studies : Inhalation exposure at concentrations up to 7100 mg/m³ over six hours did not result in lethality among rats, mice, or guinea pigs, although some clinical signs were noted in mice .

Chronic Toxicity

Long-term studies have revealed significant findings regarding chronic exposure:

- 13-week Gavage Studies : In rats, decreased body weight gains were observed at doses of 200 mg/kg body weight/day for females and 400 mg/kg body weight/day for males. Notable effects included cataracts and lung toxicity at higher doses .

- Carcinogenicity : Evidence suggests that TMDMP may have carcinogenic potential, particularly in male F344 rats, with equivocal evidence in female rats. No carcinogenicity was observed in B6C3F1 mice .

Mutagenicity and Genotoxicity

In vitro studies indicate that TMDMP possesses mutagenic and clastogenic potential. Conflicting results from in vivo studies suggest a need for further investigation into its genotoxic effects .

Case Studies and Research Findings

Several studies highlight the biological activities and implications of TMDMP:

- Antimicrobial Activity : Research has shown that TMDMP exhibits antimicrobial properties against multi-drug resistant bacteria, suggesting potential applications in treating chronic infections .

- Neurotoxicity : A study indicated that exposure to TMDMP could lead to neurotoxic effects, particularly affecting respiratory functions in animal models .

- Reproductive Toxicity : Observations from reproductive toxicity studies indicated effects on fertility in female rats at certain dosage levels, necessitating further exploration into its implications for human health .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.